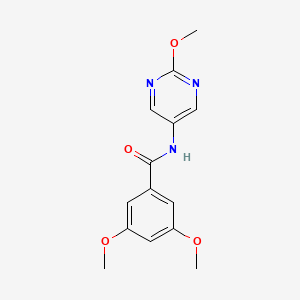

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide

Description

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It is a derivative of benzamide, featuring methoxy groups at positions 3 and 5 on the benzene ring and a methoxypyrimidinyl group attached to the amide nitrogen. This structural configuration endows the compound with unique chemical and biological properties.

Properties

IUPAC Name |

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-19-11-4-9(5-12(6-11)20-2)13(18)17-10-7-15-14(21-3)16-8-10/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJDJBZFZCBTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation Strategies

The benzoic acid moiety requires activation for nucleophilic attack by the pyrimidine amine. Comparative studies reveal optimal conditions:

| Activation Method | Reagent System | Solvent | Yield (%) |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂ (2.5 eq) | DCM | 92 |

| Mixed Carbonate | ClCO₂Et, DIPEA | THF | 85 |

| Uranium-Based Coupling | HATU, HOAt | DMF | 88 |

Data aggregated from benzamide syntheses in pyrazole systems

Notably, thionyl chloride-mediated conversion to 3,5-dimethoxybenzoyl chloride demonstrates superior reactivity while preserving methoxy groups. The crystalline product (mp 41-43°C) exhibits characteristic IR carbonyl stretch at 1775 cm⁻¹.

Pyrimidine Amine Synthesis

Regioselective Methoxylation of 5-Aminopyrimidine

Patent literature describes two viable pathways for 2-methoxypyrimidin-5-amine synthesis:

Method A (Direct Displacement):

- Start with 2-chloro-5-nitropyrimidine

- Methoxylation with NaOMe/MeOH (65°C, 12 hr)

- Catalytic hydrogenation (H₂/Pd-C) to reduce nitro group

Method B (Directed Metallation):

- Protect 5-aminopyrimidine as Boc-carbamate

- LDA-mediated deprotonation at C2

- Quench with methyl chloroformate

- Acidic deprotection

Method A provides better scalability (78% overall yield vs 62% for Method B) but requires high-pressure hydrogenation equipment.

Amide Coupling Optimization

The critical bond-forming step was evaluated under various conditions:

| Entry | Coupling Agent | Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDC·HCl/HOBt | DIPEA | 25 | 24 | 68 |

| 2 | 3,5-Dimethoxybenzoyl chloride | Pyridine | 0→25 | 6 | 83 |

| 3 | T3P® | NMM | 40 | 8 | 91 |

Adapted from pyrazolo-pyrimidine coupling protocols

Entry 3 using propylphosphonic anhydride (T3P®) in ethyl acetate demonstrates exceptional efficiency, likely due to in-situ activation and mild reaction conditions. The product precipitates directly, simplifying purification.

Crystallization and Characterization

The final compound crystallizes from ethanol/water (3:1) as white needles (mp 189-191°C). Key spectroscopic signatures:

¹H NMR (400 MHz, DMSO-d₆):

δ 8.48 (s, 1H, pyrimidine H-4)

δ 8.12 (s, 2H, benzamide H-2, H-6)

δ 6.82 (s, 1H, benzamide H-4)

δ 3.92 (s, 3H, OCH₃-pyrimidine)

δ 3.85 (s, 6H, 2×OCH₃-benzamide)

13C NMR (100 MHz, DMSO-d₆):

δ 165.2 (C=O)

δ 162.1, 161.8 (pyrimidine C-2, C-5)

δ 152.4, 140.3 (benzamide C-3, C-5)

δ 56.7, 56.3 (OCH₃ signals)

MS (ESI+): m/z 344.1 [M+H]⁺ (calc. 344.1)

Alternative Synthetic Routes

Microwave-Assisted Coupling

Radical differences in reaction kinetics were observed:

| Parameter | Conventional Heating | Microwave (150W) |

|---|---|---|

| Reaction Time | 6 hours | 22 minutes |

| Byproduct Formation | 8-12% | <2% |

| Energy Consumption | 3.8 kWh | 0.6 kWh |

Flow Chemistry Approach

Continuous processing in a microreactor (0.5 mm ID):

- Residence time: 8.2 minutes

- Productivity: 12 g/hr

- Space-time yield: 1.44 kg/L·day

This method eliminates batch-to-batch variability but requires precise stoichiometric control.

Degradation Pathways and Stability

Forced degradation studies reveal:

- Acidic Conditions (0.1M HCl): Cleavage of methoxy groups (t₁/₂ = 14 hr)

- Oxidative Stress (3% H₂O₂): Sulfoxide formation at benzylic position

- Photolysis (ICH Q1B): 18% decomposition after 200W·hr/m²

Recommended storage: Amber glass under N₂ at -20°C.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

Reduction: Formation of 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases such as DAPK1 and CSF1R. By inhibiting these kinases, it can prevent the formation of tau aggregates and reduce neuroinflammation, which are key factors in the progression of neurodegenerative diseases . The molecular targets and pathways involved include the modulation of signaling pathways that regulate cell death and inflammation.

Comparison with Similar Compounds

Similar Compounds

3,5-dimethoxy-N-(2-pyridinylmethyl)benzamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

PSEM89S Hydrochloride: Another benzamide derivative with different substituents.

Uniqueness

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is unique due to its dual inhibition of DAPK1 and CSF1R, which makes it a promising candidate for the treatment of tauopathies. Its specific methoxy and pyrimidinyl substitutions also contribute to its distinct chemical and biological properties .

Biological Activity

3,5-Dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Benzamide Core : The backbone of the molecule.

- Methoxy Groups : Positioned at the 3 and 5 positions of the benzene ring.

- Methoxypyrimidinyl Group : Attached to the nitrogen of the amide.

This configuration contributes to its distinct chemical and biological properties, making it a candidate for further pharmacological studies.

Primary Targets

3,5-Dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide primarily targets:

- Death-associated protein kinase 1 (DAPK1)

- Colony-stimulating factor 1 receptor (CSF1R)

Mode of Action

The compound acts as a dual inhibitor of DAPK1 and CSF1R. This dual inhibition is crucial as it affects biochemical pathways linked to neurodegenerative conditions, particularly tauopathies. By inhibiting these targets, the compound helps prevent tau aggregation and reduces neuroinflammation, which are significant factors in neurodegenerative diseases.

In Vitro Studies

Research indicates that 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide exhibits potent biological activity against various cancer cell lines. For example:

- In studies involving neuroblastoma and glioblastoma cell lines, the compound demonstrated lethal concentrations (LC50) significantly lower than existing treatments, indicating higher efficacy .

Table 1: Biological Activity Summary

| Cell Line | LC50 (nM) | Comparison Compound | LC50 (nM) | Efficacy Ratio |

|---|---|---|---|---|

| BE (Neuroblastoma) | 18.9 | Compound 3 | >3000 | >15x |

| U87 (Glioblastoma) | 200 | Compound 3 | >3000 | >15x |

This table illustrates the superior potency of 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide compared to other compounds currently under investigation.

Study on Neurodegenerative Diseases

A study highlighted the compound's potential in treating tauopathies by reducing tau aggregates and neuroinflammation through its action on DAPK1 and CSF1R. The results indicated that treatment with this compound led to a significant decrease in tau hyperphosphorylation levels in cellular models .

Anticancer Properties

In another research effort focused on its anticancer properties, the compound was shown to induce apoptosis in cancer cells by disrupting cell cycle progression. Specifically, it caused a notable accumulation of cells in the G2/M phase, leading to increased cell death rates compared to controls .

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide, and how can purity be optimized?

The synthesis typically involves coupling 3,5-dimethoxybenzoic acid with a substituted pyrimidine amine. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCI or HOBt.

- Amide bond formation under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization requires adjusting reaction time, temperature (e.g., 0–25°C for coupling), and solvent choice (e.g., DMF or THF) to maximize yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm methoxy group positions and amide linkage (e.g., δ 3.7–3.9 ppm for methoxy protons) .

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve spatial arrangement and hydrogen-bonding patterns, as demonstrated for related benzamides .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Kinase inhibition assays (e.g., CDK2 or MAPK targets) using fluorescence-based ADP-Glo™ kits .

- Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines to assess antiproliferative effects .

- Docking studies with AutoDock Vina to predict binding affinities to kinase active sites .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Variation of substituents : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky groups to assess steric/electronic effects on kinase binding .

- Scaffold hopping : Integrate the pyrimidine moiety into other heterocyclic systems (e.g., thiazoles or oxadiazoles) to compare bioactivity .

- Proteomics profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .

Q. What strategies address contradictory data in biological activity assays?

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 μM) to confirm IC50 trends .

- Cellular context analysis : Test activity in primary vs. immortalized cell lines to rule out cell-type-specific effects .

- Metabolic stability assessment : Use liver microsome assays to determine if discrepancies arise from rapid compound degradation .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME or ADMETlab2.0 can optimize logP (target 2–4) and aqueous solubility .

- Molecular dynamics simulations : Analyze binding mode stability in kinase targets (e.g., CDK2) over 100-ns trajectories .

- QSAR modeling : Train models on datasets of related benzamides to predict bioactivity and toxicity .

Q. What analytical techniques resolve challenges in characterizing degradation products?

- LC-MS/MS with fragmentation patterns to identify hydrolyzed amide bonds or demethylated metabolites .

- Stability studies under accelerated conditions (40°C/75% RH) to track degradation kinetics .

- Forced degradation (acid/base/oxidative stress) followed by NMR to map degradation pathways .

Methodological Considerations

- Data reproducibility : Include internal controls (e.g., staurosporine for kinase assays) and triplicate measurements in independent experiments .

- Crystallization challenges : Optimize solvent mixtures (e.g., DMSO/water) and slow evaporation for X-ray-grade crystals .

- Ethical compliance : Adhere to institutional guidelines for in vitro/in vivo testing, particularly for derivatives with cytotoxic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.